Cas no 887144-97-0 (Togni’s Reagent)

Togni’s Reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine compound widely used as a trifluoromethylating agent in organic synthesis. Its key advantages include high reactivity and selectivity in transferring the CF₃ group to nucleophiles, enabling efficient trifluoromethylation of alkenes, arenes, and heteroarenes. The reagent operates under mild conditions, often at room temperature, and is compatible with a broad range of functional groups. Its stability and ease of handling make it a practical choice for introducing trifluoromethyl motifs, which are valuable in pharmaceuticals, agrochemicals, and materials science. Togni’s Reagent is particularly noted for its versatility in both radical and electrophilic trifluoromethylation reactions.
Togni’s Reagent structure
Togni’s Reagent structure
Product Name:Togni’s Reagent
CAS No:887144-97-0
MF:C10H10F3IO
MW:330.085485935211
MDL:MFCD10567056
CID:69334
PubChem ID:87561099
Update Time:2025-11-06

Togni’s Reagent Chemical and Physical Properties

Names and Identifiers

    • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
    • Togni's Reagent
    • 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
    • 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
    • 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, Tognis Reagent
    • 3,3-dimethyl-1-(trifluoromethyl)-1λ<sup>3</sup>,2-benziodoxole
    • Togni Reagent
    • Togni’s Reagent
    • 1,2-Benziodoxole, 3,3-dimethyl-1-(trifluoromethyl)-
    • 3OK0E02MT6
    • compound 1, Togni reagent I
    • 3,3-dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda3,2-benziodoxole
    • 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodox
    • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (ACI)
    • 3,3-Dimethyl-1-trifluoromethyl-1,2-benzoiodoxole
    • MDL: MFCD10567056
    • Inchi: 1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3
    • InChI Key: HVAPLSNCVYXFDQ-UHFFFAOYSA-N
    • SMILES: FC(I1C2C(=CC=CC=2)C(C)(C)O1)(F)F

Computed Properties

  • Exact Mass: 329.97300
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4

Experimental Properties

  • Color/Form: White - very pale yellow crystal powder
  • Melting Point: 75-79 °C
  • PSA: 9.23000
  • LogP: 4.06270

Togni’s Reagent Security Information

  • Symbol: GHS02 GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H228-H315-H319-H335
  • Warning Statement: P210-P261-P305+P351+P338
  • Hazardous Material transportation number:UN1325 - class 4.1 - PG 3 - Flammable solids, organic, n.o.s., HI: all
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37
  • Hazardous Material Identification: Xi
  • HazardClass:4.1
  • PackingGroup:
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38

Togni’s Reagent Customs Data

  • HS CODE:29349990

Togni’s Reagent Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
754218-100MG
Togni’s Reagent
887144-97-0 98%
100MG
449.37 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
754218-500MG
Togni’s Reagent
887144-97-0 98%
500MG
¥1382.35 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T831046-5g
1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
887144-97-0 97%
5g
¥1,098.00 2022-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2624-5G
1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
887144-97-0 >97.0%(HPLC)
5g
¥1720.00 2024-04-15
Fluorochem
044422-1g
Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole
887144-97-0 97%
1g
£39.00 2022-03-01
Fluorochem
044422-5g
Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole
887144-97-0 97%
5g
£150.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696641-250MG
Togni’s Reagent
887144-97-0
250mg
¥943.44 2023-11-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696641-1G
Togni’s Reagent
887144-97-0
1g
¥3531.44 2023-11-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696641-5G
Togni’s Reagent
887144-97-0
5g
¥6848.78 2023-11-28
Chemenu
CM369343-5g
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
887144-97-0 97%
5g
$198 2023-02-01

Togni’s Reagent Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
Reference
Electrophilic Trifluoromethylation - Approaches with Hypervalent Iodine Compounds
Kieltsch, Iris, 2008, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Acetonitrile
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ;  rt → -17 °C; 16 h, -17 °C; -17 °C → -12 °C; -12 °C → rt; 3 h, rt
Reference
Mild electrophilic trifluoromethylation of carbon- and sulfur-centered nucleophiles by a hypervalent iodine(III)-CF3 reagent
Kieltsch, Iris; Eisenberger, Patrick; Togni, Antonio, Angewandte Chemie, 2007, 46(5), 754-757

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  12 h, rt; rt → -10 °C
1.2 1 h, -10 °C
Reference
One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Matousek, Vaclav; Pietrasiak, Ewa; Schwenk, Rino; Togni, Antonio, Journal of Organic Chemistry, 2013, 78(13), 6763-6768

Production Method 4

Reaction Conditions
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  16 h, 23 °C
Reference
Connecting binuclear Pd(III) and mononuclear Pd(IV) chemistry by Pd-Pd bond cleavage
Powers, David C.; Lee, Eunsung; Ariafard, Alireza; Sanford, Melanie S.; Yates, Brian F.; et al, Journal of the American Chemical Society, 2012, 134(29), 12002-12009

Production Method 5

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
Reference
Supramolecular Aggregation of Perfluoroorganyl Iodane Reagents in the Solid State and in Solution
Liebing, Phil ; Pietrasiak, Ewa ; Otth, Elisabeth; Kalim, Jorna; Bornemann, Dustin; et al, European Journal of Organic Chemistry, 2018, 2018(27-28), 3771-3781

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Acetonitrile
1.2 Reagents: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
Reference
The Development of New Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Eisenberger, Patrick, 2007, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Acetonitrile ;  1 h, rt; rt → -17 °C
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ;  -17 °C; 16 h, -17 °C; -17 °C → -12 °C; 3 h, -12 °C → rt; 3 h, rt
Reference
Preparation of a trifluoromethyl transfer agent: 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole
Eisenberger, Patrick; Kieltsch, Iris; Koller, Raffael; Stanek, Kyrill; Togni, Antonio, Organic Syntheses, 2011, 88, 168-180

Production Method 8

Reaction Conditions
1.1 Reagents: Hexamethylborazine ,  18-Crown-6 Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  2 min, 0 °C
1.3 2 min, 0 °C → rt
1.4 10 min, rt
Reference
Borazine-CF3- Adducts for Rapid, Room Temperature, and Broad Scope Trifluoromethylation
Geri, Jacob B.; Wade Wolfe, Michael M.; Szymczak, Nathaniel K., Angewandte Chemie, 2018, 57(5), 1381-1385

Production Method 9

Reaction Conditions
1.1 Reagents: Hexamethylborazine Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  2 min, 0 °C
1.3 2 min, 0 °C; 0 °C → rt
1.4 10 min, rt
Reference
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; Szymczak, Nathaniel K., Journal of the American Chemical Society, 2017, 139(29), 9811-9814

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  24 h, 25 °C; 25 °C → -10 °C
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
Reference
The 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation
Muta, Ryuhei; Torigoe, Takeru ; Kuninobu, Yoichiro, Organic Letters, 2022, 24(44), 8218-8222

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  24 h, 25 °C; 25 °C → -10 °C
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
Reference
3-position-selective C-H trifluoromethylation of pyridine rings based on nucleophilic activation
Muta, Ryuhei; Torigoe, Takeru; Kuninobu, Yoichiro, ChemRxiv, 2022, 1, 1-6

Production Method 12

Reaction Conditions
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  16 h, rt
Reference
Novel 10-I-3 hypervalent iodine-based compounds for electrophilic trifluoromethylation
Eisenberger, Patrick; Gischig, Sebastian; Togni, Antonio, Chemistry - A European Journal, 2006, 12(9), 2579-2586

Togni’s Reagent Raw materials

Togni’s Reagent Preparation Products

Togni’s Reagent Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:887144-97-0)Togni’s Reagent
Order Number:A855051
Stock Status:in Stock
Quantity:250.0g/100.0g/50.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:53
Price ($):1931.0/965.0/496.0/255.0
Email:sales@amadischem.com

Additional information on Togni’s Reagent

Recent Advances in the Application of Togni’s Reagent (CAS: 887144-97-0) in Chemical Biology and Medicinal Chemistry

Togni’s Reagent, a hypervalent iodine compound with the CAS number 887144-97-0, has emerged as a versatile tool in chemical biology and medicinal chemistry. This reagent is widely recognized for its ability to introduce trifluoromethyl (CF3) groups into organic molecules, a transformation of significant interest in drug discovery and development. Recent studies have highlighted its utility in the synthesis of fluorinated analogs of biologically active compounds, which often exhibit enhanced metabolic stability, bioavailability, and binding affinity. The reagent’s unique reactivity profile and compatibility with various functional groups make it a valuable asset in modern synthetic chemistry.

One of the most notable advancements in the application of Togni’s Reagent is its use in the late-stage functionalization of complex molecules. Researchers have demonstrated its efficacy in the trifluoromethylation of heterocycles, such as indoles and pyridines, which are common scaffolds in pharmaceuticals. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of CF3 groups into a series of kinase inhibitors using Togni’s Reagent, resulting in compounds with improved potency and selectivity. This approach not only streamlines the synthesis of fluorinated drugs but also opens new avenues for structure-activity relationship (SAR) studies.

In addition to its role in small-molecule synthesis, Togni’s Reagent has found applications in bioconjugation and protein labeling. A recent breakthrough involves the site-specific trifluoromethylation of peptides and proteins, enabling the introduction of CF3 groups into biologically relevant macromolecules. This technique, described in a 2024 Nature Chemical Biology article, leverages the reagent’s selectivity for cysteine residues, offering a powerful tool for probing protein function and interactions. The ability to incorporate fluorinated tags into proteins has significant implications for drug targeting and imaging, particularly in the context of positron emission tomography (PET) and other diagnostic modalities.

Despite its widespread use, challenges remain in optimizing the reactivity and selectivity of Togni’s Reagent. Recent efforts have focused on developing modified versions of the reagent to address limitations such as stability and cost. For example, a 2023 Chemical Science publication introduced a shelf-stable derivative of Togni’s Reagent, which exhibits improved performance under ambient conditions. These innovations are expected to further expand the reagent’s utility in industrial and academic settings.

Looking ahead, the continued exploration of Togni’s Reagent and related compounds promises to unlock new possibilities in chemical biology and drug discovery. As researchers refine its applications and develop next-generation variants, the reagent is poised to play an increasingly central role in the synthesis of fluorinated therapeutics and probes. The integration of computational modeling and high-throughput screening techniques will likely accelerate these developments, paving the way for novel treatments and diagnostic tools.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:887144-97-0)Togni’s Reagent
A855051
Purity:99%/99%/99%/99%
Quantity:250.0g/100.0g/50.0g/25.0g
Price ($):1931.0/965.0/496.0/255.0
Email